molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Verucopeptin

Numéro de catalogue B1147338
Numéro CAS: 138067-14-8
Poids moléculaire: 896.086
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . It consists of a cyclic depsipeptide core and a polyketide side chain unit including three branched methyl groups .


Synthesis Analysis

The first total synthesis of verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit . The depsipeptide core was transformed from the linear peptide by the same method as reported in Hale’s work . A concise synthesis of the tetrahydropyranyl side chain of verucopeptin was achieved using 12 steps in the longest linear sequence and 21 total steps .


Molecular Structure Analysis

Verucopeptin has a unique feature in that it exists in equilibrium between an open form and a closed form via its tetrahydropyran (THP) ring .


Chemical Reactions Analysis

The total synthesis of verucopeptin involved condensation of the depsipeptide core and the side chain, followed by removal of the protective group for construction of the THP ring . Carboxylic acid was obtained by coupling alkyne and aldehyde following structural conversions .

Applications De Recherche Scientifique

Application 1: Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) in Cancer Chemotherapy

Specific Scientific Field

This application falls under the field of Cancer Chemotherapy .

Comprehensive and Detailed Summary of the Application

Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . HIF-1 plays an important role as a transcriptional factor that regulates the expression of a number of genes involved in angiogenesis, gluconeogenesis, and metastasis . Therefore, HIF-1 is a promising target for cancer chemotherapy .

Detailed Description of the Methods of Application or Experimental Procedures

The total synthesis of Verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit including three branched methyl groups after the synthesis of each segment . This process involved the coupling of alkyne and aldehyde following structural conversions .

Thorough Summary of the Results or Outcomes Obtained

The total synthesis of Verucopeptin led to the discovery of its inhibitory effect on HIF-1 . This finding is significant because it suggests that Verucopeptin could potentially be used as a therapeutic agent in cancer chemotherapy .

Orientations Futures

For elucidation of the mode of action of Verucopeptin in more detail, investigation of various derivatives of Verucopeptin is necessary . This could potentially lead to new insights into its mechanism of action and its potential use in cancer chemotherapy.

Propriétés

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verucopeptin

Citations

For This Compound
145
Citations
L Zhang, Y Wang, W Huang, Y Wei, Z Jiang… - Organic …, 2020 - ACS Publications
A synthesis program for structurally complex macrocycles is very challenging. Herein, we propose a biosynthesis pathway of the pyranylated cyclodepsipeptide verucopeptin to make …
Number of citations: 7 pubs.acs.org
A Yoshimura, S Nishimura, S Otsuka, A Hattori… - Organic …, 2015 - ACS Publications
The transcriptional factor, hypoxia inducible factor-1 (HIF-1), is a promising target for cancer chemotherapy. From an actinomycete, verucopeptin (1) was identified as a HIF-1 signaling …
Number of citations: 23 pubs.acs.org
A Yoshimura, S Kishimoto, S Nishimura… - The Journal of …, 2014 - ACS Publications
… and verucopeptin… verucopeptin for predicting the stereochemistry of a 1,3,5-trimethyl-substituted aliphatic chain. Analysis of the 1 H NMR data for the fragment structures of verucopeptin …
Number of citations: 14 pubs.acs.org
Y NISHIYAMA, K SUGAWARA, K TOMITA… - The Journal of …, 1993 - jstage.jst.go.jp
… verucopeptin wasrecovered from the fermentation broth with butanol and purified by a series of chromatographies. Verucopeptin … properties and biological activity of verucopeptin. …
Number of citations: 38 www.jstage.jst.go.jp
Y Sun, W Tang, M Wang, H Ni… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary Chemically, N1 nitrogen of piperazic acid is more nucleophilic than N2 nitrogen, but amide bonds predominantly formed at N2 nitrogen are prevalent in …
Number of citations: 4 onlinelibrary.wiley.com
Y Sun, W Tang, H Ni, M Wang, B Huang… - Chemical …, 2022 - pubs.rsc.org
A concise synthesis of the tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic cyclodepsipeptide efficacious against MDR cancers in vivo, is achieved using 12 steps in …
Number of citations: 3 pubs.rsc.org
YS Tsantrizos, J Shen, LA Trimble - Tetrahedron letters, 1997 - Elsevier
The biosynthesis of the tetrahydropyranyl side chain of verucopeptin (1) in cultures of Actinomadura verrucosospora was investigated. Incorporation experiments using 13 C-labeled …
Number of citations: 4 www.sciencedirect.com
K SUGAWARA, S TODA, T MORIYAMA… - The Journal of …, 1993 - jstage.jst.go.jp
… Thestructure of a newantibiotic verucopeptin has beendetermined bythe spectroscopic … describes the structure elucidation of verucopeptin. General Characteristics Verucopeptin (1) was …
Number of citations: 36 www.jstage.jst.go.jp
KJ Hale, L Lazarides, J Cai - Organic Letters, 2001 - ACS Publications
… strategy for the cyclodepsipeptide core of verucopeptin. … identical sequence prevails in verucopeptin. As a consequence, … pathway to molecules with the verucopeptin core structure. We …
Number of citations: 16 pubs.acs.org
X Yang - 2000 - spectrum.library.concordia.ca
… The antitumor metabolite verucopeptin ( 89 ) is structurally … Based on the chemical structure of verucopeptin, the … of verucopeptin.* *Please refer to dissertation for diagrams …
Number of citations: 7 spectrum.library.concordia.ca

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.